molecular formula C13H15N7O3S3 B2840438 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 932514-16-4

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2840438
CAS No.: 932514-16-4
M. Wt: 413.49
InChI Key: SMINMHXOWFQKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H15N7O3S3 and its molecular weight is 413.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Innovative Heterocycles

A diverse array of heterocyclic compounds incorporating the thiadiazole moiety has been synthesized, demonstrating the versatility of precursors related to the chemical structure of interest. For instance, new heterocycles such as pyrrole, pyridine, coumarin, thiazole, and others have been synthesized, utilizing thiadiazole derivatives as a key precursor. These compounds have shown potential insecticidal activity against pests like Spodoptera littoralis, highlighting their applicability in agricultural research and pest management strategies (Fadda et al., 2017).

Antimicrobial and Antifungal Applications

The synthesis of novel heterocyclic compounds based on thiadiazole and pyrazolopyrimidine structures has been linked to significant antimicrobial and antifungal properties. These compounds have been tested against various strains of bacteria and fungi, demonstrating their potential as new therapeutic agents. For example, certain derivatives have exhibited excellent biocidal properties against both Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, suggesting their use in developing new antimicrobial treatments (Youssef et al., 2011).

Antitumor Activity

Thiadiazole derivatives have also been explored for their antitumor properties. Synthesis and evaluation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating thiadiazole have been investigated for their potential antitumor activities. Some of these compounds have shown promising inhibitory effects on different cancer cell lines, offering insights into the development of novel anticancer agents (Albratty et al., 2017).

Molecular Modeling and Anticancer Screening

Further research into N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds has involved detailed molecular modeling and anticancer screening. These studies have focused on identifying the structural and spectral features of synthesized compounds through DFT calculations, correlating them with their cytotoxic activities against cancer cell lines. Such analyses contribute to a deeper understanding of the relationship between molecular structure and biological activity, facilitating the design of more effective anticancer drugs (Abu-Melha, 2021).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O3S3/c1-2-24-13-19-18-12(26-13)15-8(22)6-25-11-16-9-7(10(23)17-11)5-14-20(9)3-4-21/h5,21H,2-4,6H2,1H3,(H,15,18,22)(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMINMHXOWFQKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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